![molecular formula C12H10ClNO B1359827 4-Chloro-3-(phenylmethoxy)pyridine CAS No. 958266-09-6](/img/structure/B1359827.png)
4-Chloro-3-(phenylmethoxy)pyridine
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Overview
Description
Scientific Research Applications
Enantioselective Synthesis and Catalysis
4-Chloro-3-(phenylmethoxy)pyridine has been utilized in the field of enantioselective synthesis. Researchers have developed methods for preparing enantiomerically pure 4-(dimethylamino)-3-[hydroxy(phenyl)methyl]pyridine through chemoenzymatic routes, involving bioreductions of ketones with baker's yeast. These compounds have shown important catalytic properties in the stereoselective construction of quaternary centers, highlighting their significance in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).
Regioselective Difunctionalization
Another application of 4-Chloro-3-(phenylmethoxy)pyridine is in regioselective difunctionalization. A study reported the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. This method led to the production of various 2,3,4-trisubstituted pyridines and was adapted for continuous flow set-up, showcasing its versatility in synthetic organic chemistry (Heinz et al., 2021).
Antimicrobial Activities
In the field of microbiology, 4-Chloro-3-(phenylmethoxy)pyridine derivatives have been studied for their antimicrobial activities. Derivatives like 4-chloro-pyridine-2-carboxylic acid have been characterized and screened for their antibacterial and antifungal activities. These compounds have shown significant activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (Tamer et al., 2018).
Electroreduction Studies
Electroreduction of substituents on a pyridine ring, including 4-chloro-3-(phenylmethoxy)pyridine, has been studied in aqueous sulfuric acid. This research provides insights into the reduction potentials and current efficiencies of various substituted pyridines, contributing to our understanding of electrochemical reactions in organic chemistry (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Synthesis of Novel Heterocycle-Based Molecules
4-Chloro-3-(phenylmethoxy)pyridine has been used in the synthesis of novel heterocycle-based molecules. Research in this area focuses on the synthesis, characterization, and reactivity study of such compounds, which are potential candidates for applications in medicinal chemistry and drug development (Murthy et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-phenylmethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOQJEITYQJUNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635295 |
Source
|
Record name | 3-(Benzyloxy)-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
958266-09-6 |
Source
|
Record name | 3-(Benzyloxy)-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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